molecular formula C11H10FNO B11905340 6-Fluoro-4,7-dimethylquinolin-8-ol

6-Fluoro-4,7-dimethylquinolin-8-ol

Cat. No.: B11905340
M. Wt: 191.20 g/mol
InChI Key: HWELMYSWZRRENZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable in research and industrial applications .

Scientific Research Applications

6-Fluoro-4,7-dimethylquinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4,7-dimethylquinolin-8-ol is unique due to the combination of fluorine and methyl substitutions on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other similar compounds .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-4,7-dimethylquinolin-8-ol

InChI

InChI=1S/C11H10FNO/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14/h3-5,14H,1-2H3

InChI Key

HWELMYSWZRRENZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=C(C2=NC=C1)O)C)F

Origin of Product

United States

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